2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a furylmethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Furylmethylamino Group: The furylmethylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2-furylmethylamine with a suitable leaving group on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that are more suitable for large-scale production may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the furylmethylamino group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl ketones, while reduction may produce furylmethylamines.
Scientific Research Applications
2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
- 2-[(2-Furylmethyl)amino]-4-chloropyrimidine-5-carboxylic acid
- 2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-sulfonic acid
- 2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-phosphonic acid
Uniqueness: 2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furylmethylamino group and the carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-9(10(15)16)6-13-11(14-7)12-5-8-3-2-4-17-8/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGBKXCYQFYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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